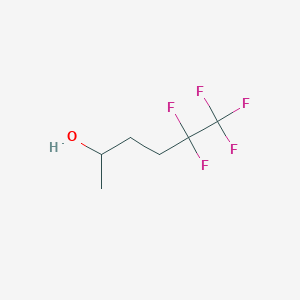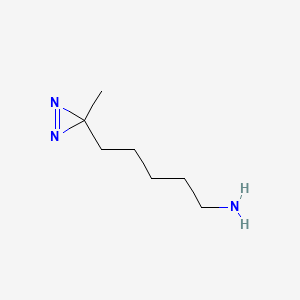
5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine is a chemical compound known for its unique structure and reactivity. It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom. This compound is often used in scientific research due to its ability to form covalent bonds with nearby molecules upon activation by light.
Preparation Methods
The synthesis of 5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine typically involves multiple steps. One common method includes the reaction of 3-methyl-3H-diazirine with a pentan-1-amine derivative under specific conditions. The reaction conditions often require the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to increase yield and purity .
Chemical Reactions Analysis
5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The diazirine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Photochemical Reactions: Upon exposure to UV light, the diazirine ring can form reactive intermediates that covalently bond with nearby molecules
Scientific Research Applications
5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Biological Labeling: It is used as a photoaffinity label to study protein interactions and enzyme activities.
Chemical Probes: Researchers use this compound to investigate molecular interactions and pathways.
Drug Development: It aids in the identification of drug targets and the study of drug-receptor interactions.
Material Science: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine involves the activation of the diazirine ring by UV light. Upon activation, the ring forms a highly reactive carbene intermediate. This intermediate can insert into nearby C-H, N-H, or O-H bonds, forming covalent bonds with the target molecules. This property makes it a valuable tool for studying molecular interactions and pathways .
Comparison with Similar Compounds
5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine can be compared with other diazirine-containing compounds such as:
3-(3-methyl-3H-diazirin-3-yl)propan-1-amine: Similar in structure but with a shorter carbon chain.
5-(3-methyl-3H-diazirin-3-yl)pentanoic acid: Contains a carboxylic acid group instead of an amine group.
2-pentanone, 5-(3-methyl-3H-diazirin-3-yl): Contains a ketone group instead of an amine group.
The uniqueness of this compound lies in its specific reactivity and the presence of the amine group, which allows for additional functionalization and applications .
Properties
Molecular Formula |
C7H15N3 |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-(3-methyldiazirin-3-yl)pentan-1-amine |
InChI |
InChI=1S/C7H15N3/c1-7(9-10-7)5-3-2-4-6-8/h2-6,8H2,1H3 |
InChI Key |
UCSXGEMDJHQIKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)
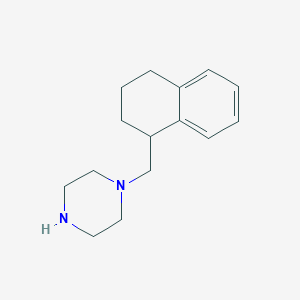
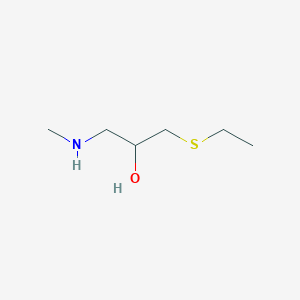
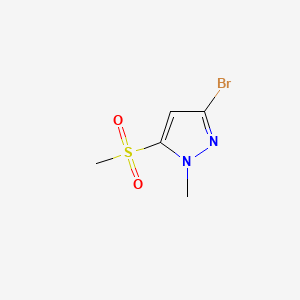


![2-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B15323246.png)
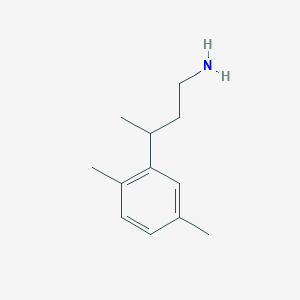
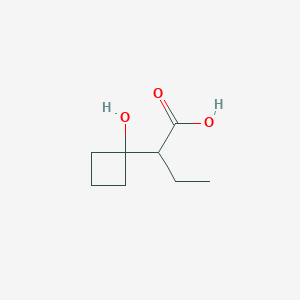
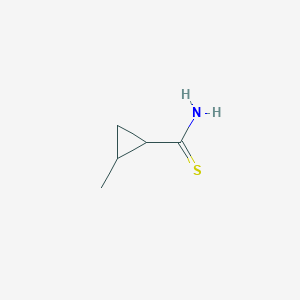
![3-(Bromomethyl)spiro[3.3]heptan-1-one](/img/structure/B15323276.png)

![4-(difluoromethyl)-N-[1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B15323286.png)
